molecular formula C15H12N4O3 B11325982 4-(1H-tetrazol-1-yl)phenyl phenoxyacetate

4-(1H-tetrazol-1-yl)phenyl phenoxyacetate

Cat. No.: B11325982
M. Wt: 296.28 g/mol
InChI Key: PKKZXSCPPZERRJ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate is a compound that combines a tetrazole ring with a phenyl group and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as bioisosteres of carboxylic acids . The presence of the tetrazole ring imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrogen oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl or phenoxyacetate derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate is unique due to the combination of the tetrazole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids and its diverse reactivity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-phenoxyacetate

InChI

InChI=1S/C15H12N4O3/c20-15(10-21-13-4-2-1-3-5-13)22-14-8-6-12(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2

InChI Key

PKKZXSCPPZERRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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